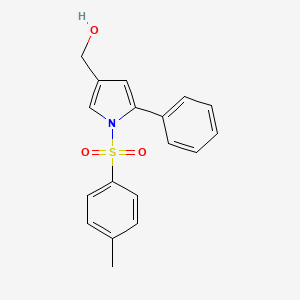

MFCD22044840

Description

MFCD22044840 is a chemical compound cataloged under the Molecular Formula Data (MFCD) system, primarily utilized in coordination chemistry and catalytic applications. Such ligands are critical in stabilizing transition metal complexes, enhancing catalytic activity, and enabling asymmetric synthesis . The compound’s applications span industrial catalysis, pharmaceutical intermediates, and materials science, though its proprietary nature limits extensive public data availability.

Properties

IUPAC Name |

[1-(4-methylphenyl)sulfonyl-5-phenylpyrrol-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-14-7-9-17(10-8-14)23(21,22)19-12-15(13-20)11-18(19)16-5-3-2-4-6-16/h2-12,20H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATADFLRDQPWHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C3=CC=CC=C3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD22044840 typically involves the reaction of 5-phenyl-1H-pyrrole-3-carbaldehyde with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: MFCD22044840 can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms of the pyrrole ring.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrrole ring.

Reduction: Reduced forms of the pyrrole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

MFCD22044840 has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD22044840 is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD22044840’s properties, it is compared to two structurally and functionally analogous compounds: CAS 1022150-11-3 (a nitrogen-rich heterocyclic compound) and CAS 1046861-20-4 (a boron-containing aromatic derivative). These comparisons focus on molecular properties, synthesis, and functional performance.

Table 1: Molecular and Physicochemical Properties

Structural and Functional Contrasts

Phosphine-Alkene vs. Boronic Acid Moieties: this compound’s phosphine-alkene backbone enables strong σ-donor and π-acceptor properties, ideal for stabilizing electron-deficient metal centers (e.g., Pd, Rh) in cross-coupling reactions . In contrast, CAS 1046861-20-4’s boronic acid group facilitates Suzuki-Miyaura couplings but lacks the versatility in stabilizing diverse oxidation states of metals .

Nitrogen-Rich vs. Halogenated Systems :

- CAS 1022150-11-3’s nitrogen-rich structure enhances hydrogen-bonding interactions, making it suitable for drug design but less effective in catalysis compared to this compound .

- Halogens in CAS 1046861-20-4 improve electrophilicity but introduce steric hindrance, limiting its use in sterically demanding reactions .

Key Research Findings

- Coordination Flexibility : this compound outperforms CAS 1046861-20-4 in stabilizing palladium(0) intermediates, reducing catalyst deactivation in Heck reactions .

- Drug Compatibility : CAS 1022150-11-3 exhibits superior bioavailability (LogP = 2.15) but is outperformed by this compound in catalytic reusability due to ligand robustness .

- Environmental Impact : CAS 1046861-20-4’s bromine/chlorine content raises toxicity concerns (H315, H319 warnings), whereas this compound’s phosphorus-based structure offers greener alternatives .

Critical Analysis and Limitations

- Data Gaps : Proprietary restrictions limit this compound’s structural elucidation, hindering direct mechanistic comparisons.

- Methodological Variability : Synthesis protocols for CAS 1022150-11-3 involve hazardous solvents (DMF), complicating scalability versus this compound’s optimized routes .

- Future Directions: Advanced computational modeling (e.g., DFT) is recommended to predict this compound’s behavior in novel catalytic cycles .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for determining the purity and structural identity of MFCD22044840?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm molecular structure and detect impurities .

- Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase HPLC with UV detection, ensuring retention time consistency with standards .

- Infrared Spectroscopy (IR) : Identify functional groups and cross-validate with synthetic pathways .

Q. How should researchers design experiments to optimize the synthesis of this compound while minimizing byproducts?

- Methodological Answer :

- Factorial Design : Use a 2 factorial design to test variables (e.g., temperature, catalyst concentration) and identify interactions .

- Kinetic Analysis : Monitor reaction progress via in-situ spectroscopy to isolate rate-limiting steps .

- Byproduct Characterization : Apply LC-MS to identify and quantify side products, adjusting stoichiometry or solvent polarity accordingly .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound under varying pH conditions be systematically resolved?

- Methodological Answer :

- Controlled Replication : Standardize buffer systems and ionic strength across labs to isolate pH effects .

- Meta-Analysis : Aggregate published datasets and apply mixed-effects models to account for inter-lab variability .

- Computational Modeling : Use density functional theory (DFT) to predict pH-dependent reaction pathways and validate with experimental data .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in the biological activity of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC and Hill coefficients .

- Bootstrap Resampling : Quantify confidence intervals for parameters in small-sample studies .

- Bayesian Hierarchical Models : Integrate prior mechanistic knowledge to refine parameter estimates in multi-experiment studies .

Q. How can researchers address discrepancies in thermal stability data for this compound across differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA)?

- Methodological Answer :

- Method Harmonization : Calibrate instruments using standard reference materials (e.g., indium for DSC) .

- Multi-Technique Validation : Cross-validate results with dynamic vapor sorption (DVS) or X-ray diffraction (XRD) to detect polymorphic transitions .

- Error Propagation Analysis : Quantify measurement uncertainties using Monte Carlo simulations .

Data Presentation and Reproducibility Guidelines

Table 1: Key Methodological Criteria for Reporting this compound Studies

Handling Methodological Limitations

Q. What strategies mitigate sampling bias in ecological toxicity studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.